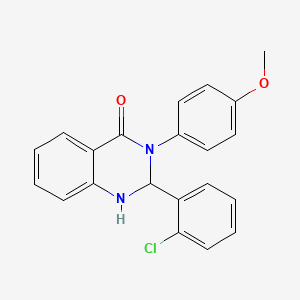![molecular formula C24H24FNO5S B2722999 (E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide CAS No. 339105-25-8](/img/structure/B2722999.png)
(E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a methoxyphenyl group, and an ethenesulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorophenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions.
-
Step 1: Preparation of Intermediates
Fluorophenyl Intermediate: The fluorophenyl intermediate can be synthesized through a halogenation reaction, where a phenyl compound is treated with a fluorinating agent.
Methoxyphenyl Intermediate: The methoxyphenyl intermediate is prepared by methylation of a phenol compound using a methylating agent such as dimethyl sulfate.
-
Step 2: Coupling Reaction
- The intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired ethenesulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
(E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(4-chlorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide
- (E)-N-[(4-bromophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide
Uniqueness
(E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO5S/c1-29-22-10-5-20(6-11-22)17-31-23-12-7-18(15-24(23)30-2)13-14-32(27,28)26-16-19-3-8-21(25)9-4-19/h3-15,26H,16-17H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVXGCVUMSTSY-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CS(=O)(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/S(=O)(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2722918.png)
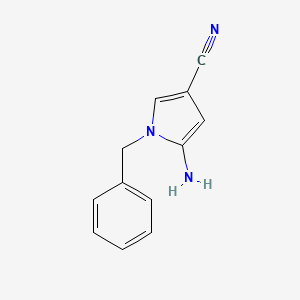
![4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2722922.png)
![N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide](/img/structure/B2722923.png)
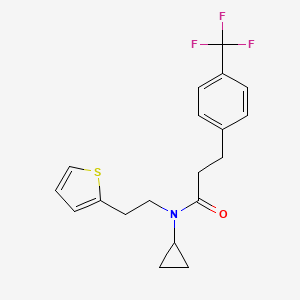
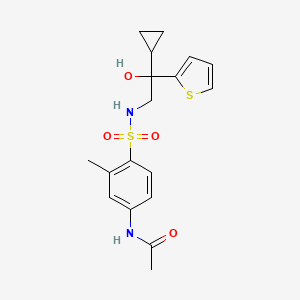
![1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2722928.png)
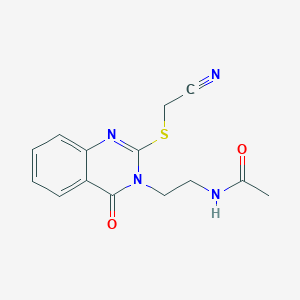

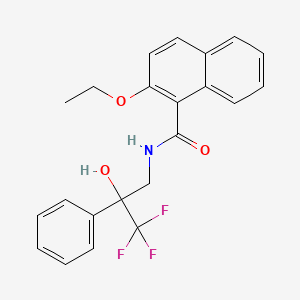
![4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2722933.png)
![1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2722934.png)
